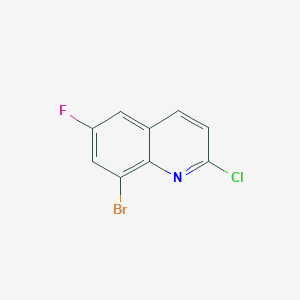

8-Bromo-2-chloro-6-fluoroquinoline

描述

Significance of the Quinoline (B57606) Core in Contemporary Chemical Research

The quinoline moiety is a privileged scaffold in chemical research, largely due to its presence in a multitude of biologically active compounds. nih.govorientjchem.orgresearchgate.net Its rigid, planar structure and the presence of a nitrogen atom provide specific electronic and steric features that enable it to interact with various biological targets. nih.gov This has led to the development of numerous quinoline-based therapeutic agents. nih.govijpsjournal.com

Beyond its medicinal applications, the quinoline ring system is a valuable building block in synthetic organic chemistry. nih.gov Its aromatic nature allows for a variety of substitution reactions, enabling chemists to introduce a wide range of functional groups and tailor the molecule's properties for specific purposes. nih.gov The fusion of the benzene (B151609) and pyridine (B92270) rings creates a unique electronic landscape, influencing the reactivity of different positions on the scaffold. This inherent reactivity, combined with its structural versatility, makes the quinoline core a subject of continuous exploration in the development of new synthetic methodologies and functional materials. ossila.com

Strategic Role of Halogen Substituents in Modulating Chemical Properties and Reactivity of Heterocyclic Systems

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto a heterocyclic system like quinoline has profound effects on its chemical and physical properties. mdpi.comsigmaaldrich.com Halogens are highly electronegative, and their presence can significantly alter the electron distribution within the aromatic rings, influencing the molecule's reactivity in both electrophilic and nucleophilic substitution reactions. youtube.com

The specific type of halogen and its position on the ring are crucial. mdpi.comresearchgate.net For instance, the high electrophilicity of halogens makes them good leaving groups in various cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net This reactivity is fundamental to the use of halogenated heterocycles as versatile intermediates in organic synthesis. sigmaaldrich.com

Furthermore, halogens can influence a molecule's physical properties, such as its lipophilicity and ability to form halogen bonds. nih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, which can play a significant role in molecular recognition and the formation of supramolecular structures. nih.gov The size and polarizability of the halogen atom also impact these interactions, with iodine forming stronger halogen bonds than bromine or chlorine. nih.gov

Positioning of 8-Bromo-2-chloro-6-fluoroquinoline within the Landscape of Polyhalogenated Quinolines for Academic Investigation

This compound is a polyhalogenated quinoline that presents a unique combination of substituents, making it a compelling subject for academic investigation. The presence of three different halogens—bromine, chlorine, and fluorine—at distinct positions on the quinoline core offers a rich platform for studying the interplay of their electronic and steric effects.

The differential reactivity of the carbon-halogen bonds is a key area of interest. The C-Br and C-Cl bonds are generally more susceptible to cleavage in palladium-catalyzed cross-coupling reactions than the C-F bond, allowing for selective functionalization at the 8- and 2-positions. This regioselectivity is a valuable tool for the synthesis of complex quinoline derivatives.

The specific substitution pattern of this compound also invites investigation into its potential applications. Polyhalogenated quinolines are being explored for their utility in various fields, including materials science and medicinal chemistry. nih.gov The unique electronic properties imparted by the multiple halogen substituents could lead to the development of novel organic electronic materials or biologically active compounds. The academic study of this specific molecule can, therefore, contribute to a deeper understanding of the structure-property relationships in polyhalogenated heterocyclic systems.

| Property | Value |

| CAS Number | 1342486-86-5 |

| Molecular Formula | C9H4BrClFN |

Structure

3D Structure

属性

IUPAC Name |

8-bromo-2-chloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-7-4-6(12)3-5-1-2-8(11)13-9(5)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMADBWLQIMWVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 8 Bromo 2 Chloro 6 Fluoroquinoline

De Novo Synthesis Approaches to the Quinoline (B57606) Ring System

De novo strategies involve the construction of the bicyclic quinoline ring from simpler, non-quinoline precursors. These methods are advantageous as they can install desired substituents at specific positions by using appropriately substituted starting materials.

Precursor Synthesis and Cyclization Reactions for Quinoline Formation

The foundation of de novo quinoline synthesis lies in the cyclization of substituted anilines with a three-carbon unit. Several classic and modern reactions are employed for this purpose. pharmaguideline.comiipseries.org The choice of method depends on the desired substitution pattern.

Combes Synthesis : This reaction involves the acid-catalyzed condensation of an arylamine with a 1,3-dicarbonyl compound. pharmaguideline.comiipseries.orgslideshare.net For the target molecule, a plausible precursor would be 2-bromo-4-fluoroaniline (B89589) condensed with a suitable 1,3-dicarbonyl, followed by cyclization. The strong acid conditions, however, must be compatible with the halogen substituents. iipseries.orgslideshare.net

Doebner-von Miller Reaction : This method synthesizes quinolines from an α,β-unsaturated aldehyde or ketone reacting with an aniline (B41778). pharmaguideline.com The reaction often uses a mixture of aniline, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822) in the presence of sulfuric acid (a variation known as the Skraup synthesis). pharmaguideline.com Using a pre-substituted aniline, such as 2-bromo-4-fluoroaniline, could theoretically yield an 8-bromo-6-fluoroquinoline (B1287374) core.

Friedländer Synthesis : This strategy involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.comresearchgate.net A potential route could start with 2-amino-3-bromo-5-fluorobenzophenone, which would directly establish the 8-bromo and 6-fluoro substitution pattern upon cyclization. This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Conrad-Limpach-Knorr Synthesis : This reaction between anilines and β-ketoesters can yield either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.com Starting with 2-bromo-4-fluoroaniline and a β-ketoester could form an 8-bromo-6-fluoro-4-quinolone, which would require subsequent conversion of the hydroxyl group at C4 and chlorination at C2.

The following table summarizes common de novo cyclization reactions for quinoline synthesis.

| Synthesis Name | Precursors | Conditions | Key Feature |

| Combes Synthesis | Arylamine, 1,3-Dicarbonyl Compound | Acid catalyst (e.g., H₂SO₄) | Forms a β-amino enone intermediate before cyclization. pharmaguideline.comiipseries.org |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Heat | A classic method that proceeds via dehydration of glycerol to acrolein. pharmaguideline.com |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Carbonyl with α-methylene | Base or Acid catalyst | Condensation followed by cyclodehydration. pharmaguideline.comresearchgate.net |

| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Temperature-dependent | Yields 4-quinolones (low temp) or 2-quinolones (high temp). pharmaguideline.com |

Regioselective Introduction of Halogen Substituents onto the Quinoline Scaffold

Achieving the precise 8-bromo, 2-chloro, 6-fluoro substitution pattern during a de novo synthesis is challenging and depends heavily on the directing effects of the substituents on the aniline precursor.

The site-selective aromatic halogenation of substituted quinolines remains a synthetic challenge. nih.gov In many classical syntheses, the final positions of substituents are dictated by the substitution pattern of the starting aniline. For instance, to achieve the desired product, one would ideally start with an aniline already containing the bromo and fluoro groups at the correct positions relative to the amino group, which will ultimately direct the cyclization and determine the final substitution pattern on the benzene (B151609) portion of the quinoline ring.

Modern methods, such as transition-metal-catalyzed C-H activation, offer more precise control over halogenation. mdpi.commdpi.com For example, rhodium-catalyzed cyclization between an aniline and an alkyne can produce highly substituted quinolines. mdpi.com While not explicitly demonstrated for 8-bromo-2-chloro-6-fluoroquinoline, these advanced techniques provide a potential pathway for regioselective synthesis by activating specific C-H bonds for functionalization during the ring-forming process. mdpi.com

Functionalization and Derivatization from Existing Quinoline Intermediates

This approach begins with a pre-formed quinoline ring, which is then sequentially halogenated. This strategy offers a more controlled, step-by-step introduction of the required functional groups.

Halogenation Techniques at Specific Positions of the Quinoline Core

Starting with a simpler quinoline, such as 6-fluoroquinoline, the bromine and chlorine atoms can be added in subsequent steps.

Chlorination at C-2 : The introduction of a chlorine atom at the C-2 position is typically achieved by converting a quinolin-2-one intermediate. For example, 6-fluoroquinolin-2-one can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield 2-chloro-6-fluoroquinoline (B1368868).

Bromination at C-8 : Directing bromine to the C-8 position can be accomplished through electrophilic aromatic substitution. The electronic properties of the existing substituents (fluoro at C-6 and chloro at C-2) will influence the regioselectivity of this step. In some cases, directing groups are used. For instance, metal-free protocols using trihaloisocyanuric acid have been developed for the regioselective C5–H halogenation of 8-substituted quinolines, highlighting that remote functionalization is possible. rsc.orgnih.gov For the target compound, electrophilic bromination of a 2-chloro-6-fluoroquinoline intermediate would be the final step, with the reaction conditions optimized to favor substitution at the C-8 position.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Quinoline Framework

Nucleophilic aromatic substitution (NAS) is a powerful tool for modifying halogenated aromatic rings, especially those activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In a molecule like this compound, the electron-deficient nature of the quinoline ring makes it susceptible to attack by nucleophiles. masterorganicchemistry.com

The reactivity of halogens in NAS reactions is often F > Cl > Br > I, which is the reverse of the trend for Sₙ2 reactions. youtube.com This is because the rate-limiting step is the initial attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex), and highly electronegative atoms like fluorine excel at activating the ring for this attack. masterorganicchemistry.comlibretexts.org

In the context of this compound, a nucleophile could potentially replace one of the halogen atoms. The position of the substitution would be directed by the relative activation provided by the other ring substituents and the nitrogen atom. For instance, the fluorine at C-6 could be a target for nucleophilic substitution, although the chlorine at C-2 is also activated by the ring nitrogen. ossila.com

The table below provides a general overview of NAS on an activated aryl halide.

| Reaction Component | Role | Example |

| Substrate | Electron-poor aromatic ring | Aryl halide with electron-withdrawing groups (e.g., -NO₂, -CN). libretexts.org |

| Nucleophile | Electron-rich species | Hydroxide (OH⁻), alkoxide (RO⁻), amide (NH₂⁻). youtube.com |

| Leaving Group | Halide or other suitable group | F, Cl, Br, I. youtube.com |

| Intermediate | Resonance-stabilized carbanion | Meisenheimer Complex. masterorganicchemistry.comlibretexts.org |

Advanced Synthetic Transformations Involving this compound

Once synthesized, this compound serves as a versatile building block for creating more complex molecules, primarily through cross-coupling reactions that functionalize the carbon-halogen bonds. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples the haloquinoline with an organoboron reagent (e.g., an aryl boronic acid) in the presence of a palladium catalyst and a base. This would be a primary method to introduce new aryl or alkyl groups, most likely at the more reactive C-8 position.

Heck Reaction : This reaction involves the palladium-catalyzed coupling of the haloquinoline with an alkene, allowing for the introduction of vinyl groups at the C-8 or C-2 position.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the haloquinoline with an amine. This is a key method for synthesizing aminoquinoline derivatives.

Sonogashira Coupling : This reaction couples the haloquinoline with a terminal alkyne, using a palladium catalyst and a copper co-catalyst, to introduce alkynyl substituents.

These transformations provide a powerful toolkit for elaborating the this compound scaffold into a diverse array of functionalized derivatives for various chemical applications.

Metal-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Quinoline Substrates (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for modifying halogenated quinoline substrates. The differential reactivity of aryl halides (I > Br > Cl > F) in these reactions allows for regioselective functionalization. beilstein-journals.org For this compound, the C8-Br bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C2-Cl bond, enabling selective modification at the C8 position. The C6-F bond is typically inert under these conditions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide. It is a robust method for creating biaryl compounds. libretexts.org In the context of the target molecule, a Suzuki-Miyaura reaction would selectively couple an aryl or vinyl boronic acid at the C8 position. For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst (such as Pd(PPh₃)₄) and a base would yield an 8-aryl-2-chloro-6-fluoroquinoline derivative. researchgate.netstudfile.net Research on related structures, such as the Suzuki coupling of 6-Bromo-8-methoxyquinoline with p-formylphenylboronic acid, demonstrates the high efficiency of this transformation on the quinoline scaffold. nih.gov

Heck Reaction: The Heck reaction facilitates the coupling of an organohalide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.org This methodology could be employed to introduce alkenyl groups at the C8 position of this compound. The reaction is catalyzed by a palladium source and requires a base to regenerate the active catalyst. organic-chemistry.org

Sonogashira Coupling: This coupling reaction forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orglibretexts.org It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org Applying this to this compound would allow for the introduction of an alkynyl substituent selectively at the C8 position, yielding an 8-alkynyl-2-chloro-6-fluoroquinoline. Studies on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine demonstrate that such reactions proceed efficiently at room temperature, tolerating a range of functional groups on the alkyne partner. soton.ac.uk

The table below summarizes typical conditions for these cross-coupling reactions based on methodologies applied to similar halogenated heterocycles.

| Reaction | Catalyst System | Base | Solvent | Typical Substrate | Product | Ref. |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DME/H₂O | Arylboronic acid | 8-Aryl-2-chloro-6-fluoroquinoline | researchgate.netstudfile.netresearchgate.net |

| Heck | Pd(OAc)₂, Pd(L-proline)₂ | Et₃N, K₂CO₃ | DMF, Water | Alkene (e.g., n-Butyl acrylate) | 8-Alkenyl-2-chloro-6-fluoroquinoline | organic-chemistry.org |

| Sonogashira | Pd(PPh₃)₄, CuI | Et₃N, Pyrrolidine | THF, DMF | Terminal alkyne | 8-Alkynyl-2-chloro-6-fluoroquinoline | organic-chemistry.orglibretexts.orgsoton.ac.uk |

Photochemical and Radical-Mediated Reactions for Selective Bond Formation and Transformation

Photochemical and radical-mediated reactions offer alternative pathways for functionalizing quinoline systems, often proceeding under mild conditions and providing access to unique chemical space. nih.gov These reactions involve the generation of highly reactive radical intermediates that can participate in a variety of bond-forming and transformative processes.

While specific applications of photochemical or radical-mediated reactions directly on this compound are not extensively documented, the principles of radical chemistry can be applied. A radical could be initiated at various positions on the quinoline ring or on a substituent, leading to subsequent reactions. For example, a radical generated at a position adjacent to a nitrogen or on a side chain could undergo addition to an alkene or alkyne, or participate in an intramolecular cyclization. nih.gov

Modern photoredox catalysis, using catalysts that can be excited by visible light, has emerged as a powerful method for generating radicals under exceptionally mild conditions. nih.gov A potential synthetic route could involve the photoredox-catalyzed generation of a radical from the C-Br bond, which could then be trapped by a suitable reaction partner. Such strategies have been used for the trifunctionalization of alkenes and alkynes, where an initial radical addition is followed by further transformations. nih.gov

The following table outlines conceptual applications of radical-mediated reactions to the this compound scaffold.

| Reaction Type | Initiation Method | Potential Transformation | Potential Product Class | Ref. |

| Radical Addition | Photoredox catalysis, Chemical initiator (e.g., AIBN) | Addition of a radical derived from the quinoline to an activated alkene. | Functionalized quinoline with a new C-C bond. | nih.gov |

| Radical Cyclization | Light or radical initiator | Intramolecular cyclization of a quinoline bearing an unsaturated side chain. | Fused polycyclic quinoline systems. | nih.gov |

| Atom Transfer Radical Addition (ATRA) | Transition metal catalyst | Addition of the C-Br bond across a double bond. | 8-(Bromoalkyl)-2-chloro-6-fluoroquinoline derivatives. | nih.gov |

Multi-component Reactions and Cascade Processes for Complex Quinoline Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade reactions, which involve a series of intramolecular transformations, are highly efficient strategies for building complex molecular architectures. evitachem.comnih.gov These processes offer significant advantages in terms of step economy, reduced waste, and operational simplicity.

For the synthesis of the quinoline core itself, the Doebner reaction, a type of MCR, can be used. nih.gov This reaction typically involves an aniline, an aldehyde or ketone, and pyruvic acid to form a quinoline-4-carboxylic acid. nih.gov By selecting appropriately substituted starting materials, this method could be adapted to build a precursor to the this compound skeleton.

| Synthetic Strategy | Key Steps | Yield | Advantages | Ref. |

| Stepwise Synthesis | 1. Michael Addition2. Oxidation/Aromatization3. Bromination | ~55% (calculated) | Allows for isolation of intermediates | evitachem.com |

| One-Pot Cascade Process | Sequential Michael addition, in-situ oxidation, and bromination in one pot | 85% | 30% yield improvement, reduced workup, higher step economy | evitachem.com |

Theoretical and Computational Chemistry Studies of 8 Bromo 2 Chloro 6 Fluoroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry.

For a molecule like 8-bromo-2-chloro-6-fluoroquinoline, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the geometry that corresponds to the lowest energy state. researchgate.netresearchgate.net This optimization process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located. The resulting data would include precise bond lengths, bond angles, and dihedral angles. Studies on similar molecules like 6-chloroquinoline (B1265530) have successfully used DFT to correlate calculated geometries with experimental data. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only and is based on typical values for related structures. No specific published data exists for this compound.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | C-C-Cl | ~122° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. hu-berlin.de These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. researchgate.nethu-berlin.de

For this compound, high-level ab initio calculations could be used to benchmark results from DFT or to predict properties where DFT is known to be less reliable. For instance, while DFT is excellent for geometries, methods like CCSD(T) are considered the "gold standard" for calculating highly accurate electronic energies, which are crucial for determining reaction thermodynamics. hu-berlin.de

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that can extend over the entire molecule. This framework is essential for understanding chemical reactivity and electronic properties.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. For this compound, computational analysis would map the distribution of the HOMO and LUMO across the quinoline (B57606) ring and its substituents, identifying likely sites for electrophilic and nucleophilic attack. Studies on related aniline (B41778) and quinoline derivatives have shown that halogen substituents significantly influence the energies and distributions of these orbitals. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (eV) This table is for illustrative purposes only. No specific published data exists for this compound.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

The distribution of electron density in a molecule is rarely uniform. Computational methods can calculate the partial atomic charges on each atom (e.g., using Mulliken population analysis or Natural Bond Orbital analysis) and generate a Molecular Electrostatic Potential (MEP) map. researchgate.net

An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atom and potentially the fluorine, while the hydrogen atoms and regions near the electron-withdrawing halogens would exhibit positive potential. This analysis provides a powerful visual tool for predicting intermolecular interactions. researchgate.net

Conformational Analysis and Dynamics Simulations

For this compound, the primary structure is expected to be planar. Conformational analysis would confirm this and investigate any minor deviations from planarity, such as slight puckering, that might occur. In a study of 2,8-dichloroquinoline, the two independent molecules in the crystal structure were found to be essentially planar. researchgate.net

Molecular Dynamics (MD) simulations, which are beyond the scope of this theoretical overview, could further simulate the movement of the molecule over time in different environments (e.g., in a solvent or interacting with a biological target). This would provide insights into its dynamic behavior, flexibility, and intermolecular interactions, which are crucial for applications in materials science and drug design.

Exploration of Low-Energy Conformers and Rotational Barriers

For a rigid aromatic system such as a substituted quinoline, the concept of conformers—distinct spatial arrangements of a molecule resulting from rotation about single bonds—is less pronounced than in flexible aliphatic molecules. The quinoline core itself is planar and does not have significant rotational freedom. Therefore, the study of "conformers" for this compound primarily involves analyzing the potential energy surface related to minor out-of-plane vibrations of the substituent atoms (Br, Cl, F) and any potential, albeit high-energy, distortions of the aromatic ring system.

Computational methods, particularly Density Functional Theory (DFT), are employed to perform a detailed scan of the potential energy surface. rsc.orgnih.gov By systematically varying the key torsional angles and bond lengths associated with the substituents, a theoretical energy landscape can be mapped. The global minimum on this surface corresponds to the most stable, lowest-energy geometry of the molecule. Other local minima, if they exist, would represent less stable conformers. However, for a planar, rigid molecule like this, it is expected that only one significant low-energy conformer exists. The primary focus of such a study would be to quantify the energy barriers for out-of-plane bending of the C-X (X = Br, Cl, F) bonds, which provides insight into the molecule's vibrational dynamics.

Table 1: Hypothetical Relative Energies of this compound Geometries Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

| Geometry | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | Fully optimized planar structure | 0.00 |

| Structure A | 5° out-of-plane bend of C-Br bond | +1.5 |

| Structure B | 5° out-of-plane bend of C-Cl bond | +1.8 |

| Structure C | 5° out-of-plane bend of C-F bond | +2.1 |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of this compound over time, providing insights that complement static quantum mechanical calculations. nih.govmdpi.com In an MD simulation, the motion of every atom in the molecule is calculated over a series of very small time steps, governed by a classical force field that approximates the quantum mechanical interactions. oup.comacs.org

To study the flexibility of this quinoline derivative, the molecule would be placed in a simulated environment, such as a box of solvent molecules (e.g., water or DMSO), to mimic solution-phase conditions. The system is then heated to a target temperature (e.g., 300 K) and allowed to evolve over a timescale of nanoseconds to microseconds.

Table 2: Hypothetical Parameters for a Molecular Dynamics Simulation

| Parameter | Value / Description |

|---|---|

| Force Field | General Amber Force Field (GAFF) |

| Solvent Model | TIP3P Water |

| System Size | 1 molecule in a 40 Å x 40 Å x 40 Å box |

| Simulation Time | 100 nanoseconds |

| Temperature | 300 K (NVT ensemble) |

| Pressure | 1 atm (NPT ensemble) |

| Time Step | 2 femtoseconds |

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which is fundamental to chemical characterization.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining molecular structure. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The standard approach involves optimizing the molecular geometry and then using the Gauge-Including Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors for each nucleus.

These shielding tensors are then converted to chemical shifts (δ) by referencing them against a calculated standard, typically Tetramethylsilane (TMS). The predicted spectrum can be compared with experimental data to confirm the structure or to assign specific peaks to individual atoms within the molecule. This is particularly useful for complex, highly substituted aromatic systems where spectral overlap and complex coupling patterns can make manual assignment challenging.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) relative to TMS Calculated using the GIAO method at the B3LYP/6-311+G(d,p) level of theory in simulated CDCl₃.

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 (C-Cl) | 151.5 | - | - |

| C3 | 122.8 | H3 | 7.45 |

| C4 | 136.4 | H4 | 8.10 |

| C5 | 128.9 | H5 | 7.95 |

| C6 (C-F) | 160.2 (d, J=250 Hz) | - | - |

| C7 | 115.7 (d, J=25 Hz) | H7 | 7.65 |

| C8 (C-Br) | 118.5 | - | - |

| C8a | 147.3 | - | - |

| C4a | 128.1 | - | - |

Theoretical Vibrational Spectra (IR, Raman) Calculations

Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman, serve as a complementary method for structural elucidation. Following a geometry optimization using a method like DFT, a frequency calculation is performed. This calculation determines the normal modes of vibration for the molecule and their corresponding frequencies.

Each calculated frequency can be animated to visualize the specific atomic motions involved, allowing for unambiguous assignment to bond stretches, bends, or torsions. For this compound, this would allow for the identification of characteristic vibrational modes, including the C-Cl, C-Br, and C-F stretching frequencies, as well as the various vibrations of the quinoline ring. Comparing the theoretical spectrum with an experimental one can provide strong evidence for the compound's identity and purity.

Table 4: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) and Assignments

| Predicted Frequency (cm⁻¹) | Intensity (IR) | Assignment |

|---|---|---|

| 3085 | Medium | Aromatic C-H Stretch |

| 1610 | Strong | C=N/C=C Ring Stretch |

| 1585 | Strong | C=C Aromatic Ring Stretch |

| 1240 | Strong | C-F Stretch |

| 1050 | Medium | Aromatic Ring Breathing |

| 830 | Strong | C-Cl Stretch |

| 650 | Medium | C-Br Stretch |

Mechanistic Computational Studies

Beyond static properties, computational chemistry allows for the exploration of reaction mechanisms, providing a molecular-level picture of how chemical transformations occur. rsc.org

Modeling of Reaction Pathways and Transition States

For this compound, a key area of interest is its reactivity in processes like nucleophilic aromatic substitution (SNAr), a common reaction for halogenated heterocycles. Computational modeling can be used to map the entire reaction pathway for the displacement of one of the halogen substituents (e.g., the chlorine at C2) by a nucleophile (e.g., methoxide, NH₃).

This involves locating the geometries and energies of the reactants, products, and, most importantly, the high-energy transition state (TS) that connects them. The TS represents the energy maximum along the reaction coordinate and its structure reveals the critical point of bond-breaking and bond-making. The energy difference between the reactants and the TS is the activation energy (ΔE‡), which determines the reaction rate. By comparing the activation energies for substitution at different positions (e.g., C2 vs. C8), chemists can predict the regioselectivity of the reaction, providing insights that are invaluable for synthetic planning. researchgate.net

Table 5: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution Reaction Reaction: this compound + CH₃O⁻ → 8-bromo-2-methoxy-6-fluoroquinoline + Cl⁻

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Separated quinoline and methoxide | 0.0 |

| Transition State (TS) | Meisenheimer complex-like structure | +15.8 |

| Products | Separated product and chloride ion | -25.2 |

Determination of Reaction Energetics and Activation Barriers

A comprehensive search of scientific databases and computational chemistry literature yielded no specific studies focused on the determination of reaction energetics or activation barriers for this compound. Consequently, detailed research findings and data tables for the reaction energies, transition state energies, and activation barriers for reactions involving this compound cannot be provided.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is instrumental in predicting the thermodynamic and kinetic aspects of chemical reactions. Such studies typically involve:

Transition State Searching: Locating the highest energy point along the reaction coordinate, known as the transition state. The energy of this state is crucial for determining the activation energy (Ea) or activation barrier.

Vibrational Frequency Analysis: This is performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for transition states) on the potential energy surface.

While general principles of quinoline chemistry suggest that the 2- and 4-positions are susceptible to nucleophilic substitution, the interplay of the bromo, chloro, and fluoro substituents on the energetics and barriers of such reactions for this specific molecule remains unquantified in the literature. The electron-withdrawing nature of the halogen atoms and the nitrogen heteroatom is expected to influence the electrophilicity of the carbon atoms in the quinoline ring system, thereby affecting reaction pathways and their associated energies.

Without dedicated computational studies, any discussion on the specific energetic profiles of reactions involving this compound would be speculative. Future computational research would be invaluable in elucidating the precise effects of its unique substitution pattern on its reactivity.

Reactivity Profiles and Mechanistic Investigations of 8 Bromo 2 Chloro 6 Fluoroquinoline

Halogen-Mediated Reactions

The presence of three different halogens on the quinoline (B57606) ring system of 8-bromo-2-chloro-6-fluoroquinoline gives rise to a nuanced reactivity profile, particularly in reactions where the halogens are directly involved or exert a directing influence.

Halogen Exchange Reactions (Halex)

Halogen exchange (Halex) reactions provide a pathway to modify the substitution pattern of halogenated aromatic compounds. In the context of this compound, the relative bond strengths of the carbon-halogen bonds (C-F > C-Cl > C-Br) are a primary determinant of which halogen is most susceptible to substitution. Typically, the weaker carbon-halogen bonds are more readily cleaved. Therefore, the bromo group at the C-8 position would be the most likely to undergo exchange, followed by the chloro group at the C-2 position. The fluoro group at the C-6 position, possessing the strongest carbon-halogen bond, would be the most resistant to exchange under standard Halex conditions.

The reaction conditions, including the choice of halide source and catalyst, can be tailored to promote selectivity. For instance, using a fluoride (B91410) source under specific conditions could potentially facilitate the exchange of the bromo or chloro substituents for a fluoro group.

Role of Halogens in Directing Electrophilic and Nucleophilic Substitution

The electronic properties of the halogens—inductive effects versus resonance effects—play a crucial role in directing incoming electrophiles or nucleophiles to specific positions on the quinoline ring.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the halogen substituents makes the quinoline ring susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true for positions activated by the electron-withdrawing nitrogen atom and the halogens themselves. The C-2 and C-4 positions of the quinoline ring are inherently electron-deficient due to the influence of the heterocyclic nitrogen. The presence of a chloro group at C-2 and a bromo group at C-8 further enhances the electrophilicity of these positions.

In SNAr reactions, the rate-determining step is typically the attack of the nucleophile to form a stabilized anionic intermediate (Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions relative to the point of attack. The order of leaving group ability in SNAr reactions is often the reverse of that for SN1/SN2 reactions, with fluoride being a surprisingly good leaving group due to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and facilitates nucleophilic attack. However, the C-F bond is also the strongest. In many cases, the reactivity order is F > Cl > Br > I. masterorganicchemistry.com

For this compound, nucleophilic attack is most likely to occur at the C-2 position, displacing the chloride. This is due to the strong activation provided by the adjacent nitrogen atom. The C-8 position, bearing the bromide, is also a potential site for nucleophilic attack. The relative reactivity of the C-2 chloro and C-8 bromo positions would be influenced by the specific nucleophile and reaction conditions.

Cross-Coupling and Organometallic Chemistry

The halogenated nature of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Application in Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for functionalizing aryl halides. The differential reactivity of the C-Br, C-Cl, and C-F bonds in this compound allows for selective functionalization. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the key step in these reactions, and its rate generally follows the order C-I > C-Br > C-OTf > C-Cl > C-F. nih.gov

This reactivity trend suggests that palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations would preferentially occur at the C-8 position (C-Br bond). By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at the C-8 position while leaving the C-2 chloro and C-6 fluoro groups intact. However, for some polyhalogenated N-heterocycles, the electronic activation by the heteroatom can override the bond dissociation energy trend. For instance, studies on 6-bromo-2-chloroquinoxaline (B1281081) and 6-bromo-2-chloro-8-fluoroquinazoline (B1397423) have shown that Suzuki-Miyaura coupling can occur preferentially at the C-2 chloro position. nih.govrsc.org This suggests that for this compound, selective coupling at the C-2 position might also be achievable.

Table 1: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Primary Site of Reactivity (Predicted) | Secondary Site of Reactivity (Predicted) | Rationale |

| Suzuki-Miyaura Coupling | C-8 (Bromo) | C-2 (Chloro) | Based on C-X bond dissociation energies. However, electronic activation at C-2 could lead to preferential reaction at the chloro position under certain conditions. nih.govrsc.org |

| Buchwald-Hartwig Amination | C-8 (Bromo) | C-2 (Chloro) | Similar to Suzuki-Miyaura, driven by the relative ease of oxidative addition to the C-Br bond. |

| Sonogashira Coupling | C-8 (Bromo) | C-2 (Chloro) | The reaction with terminal alkynes is expected to follow the general reactivity trend of aryl halides. |

| Heck Reaction | C-8 (Bromo) | C-2 (Chloro) | The coupling with alkenes is anticipated to occur preferentially at the more reactive C-Br bond. |

Reactions with Other Transition Metal Catalysts

While palladium is the most common catalyst for cross-coupling reactions, other transition metals such as nickel and copper can also be employed and may offer different or complementary reactivity profiles.

Nickel-Catalyzed Reactions: Nickel catalysts are known to be effective for the cross-coupling of less reactive aryl chlorides. In the case of this compound, after initial functionalization at the C-8 position using palladium catalysis, a nickel catalyst could potentially be used to activate the C-2 chloro group for a subsequent cross-coupling reaction.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be effective for a range of substrates. The C-8 bromo position would be the most likely site for copper-catalyzed coupling reactions.

Rearrangement and Cycloaddition Reactions

The quinoline scaffold can participate in various rearrangement and cycloaddition reactions, often under photochemical or thermal conditions.

Rearrangement Reactions: While no specific rearrangement reactions of this compound have been documented, functionalized quinolines can undergo rearrangements. For example, certain 4-substituted-1,2,3,4-tetrahydroquinolines have been shown to undergo a domino reaction involving a C4–C3 functional group rearrangement upon heating. acs.org The presence of the halogen substituents on the this compound ring would influence the electronic landscape and potentially impact the feasibility and outcome of such rearrangements.

Cycloaddition Reactions: Quinolines can undergo photochemical dearomative cycloadditions with alkenes to generate complex, three-dimensional structures. nih.gov These reactions often proceed through an excited-state intermediate and can exhibit high regio- and stereoselectivity. The halogen substituents on this compound would be expected to influence the energy of the excited states and the stability of any radical intermediates, thereby affecting the course of the cycloaddition. For instance, cascade dearomative [2+2] cycloaddition/rearrangement reactions have been reported for quinolines. researchgate.net

Photoinduced and Radical Chemistry

Generally, the photochemistry of halogenated aromatic compounds can involve the homolytic cleavage of the carbon-halogen bond to form a radical species. The likelihood of this cleavage depends on the carbon-halogen bond dissociation energy, which decreases down the halogen group (C-F > C-Cl > C-Br). Therefore, under photochemical conditions, the C-Br bond in this compound would be the most likely to undergo homolysis to form an 8-quinolyl radical. This radical could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other radical species.

Visible light-mediated reactions of quinolines, often employing photosensitizers, can lead to the formation of radical intermediates that can undergo cycloadditions or other transformations. nih.govacs.org For instance, photochemical dearomative cycloadditions of quinolines with alkenes have been shown to proceed via a stepwise radical cycloaddition mechanism. nih.gov The presence of multiple halogen substituents on the quinoline ring, as in this compound, would be expected to influence the energy of the excited states and the stability of any radical intermediates, thereby affecting the feasibility and outcome of such reactions.

Radical halogenation of quinolines is also a known process. For example, the use of N-bromosuccinimide (NBS) under visible light irradiation can generate bromine radicals, which can then react with quinoline derivatives. acs.org In the case of this compound, the positions most susceptible to radical attack would be dictated by the electronic effects of the existing halogen substituents.

Influence of Halogen Position and Electronic Effects on Reaction Selectivity and Rate

The reactivity and selectivity of this compound in chemical transformations are governed by the electronic properties of the three different halogen atoms and their positions on the quinoline nucleus. The interplay of inductive and resonance (mesomeric) effects, as well as steric factors, dictates the electron density at various positions of the ring system, thereby influencing the rate and regioselectivity of reactions.

The quinoline ring system itself is a hybrid of a more electron-rich benzene (B151609) ring and a more electron-deficient pyridine (B92270) ring. youtube.com This inherent electronic distribution makes the benzene portion (positions 5, 6, 7, and 8) more susceptible to electrophilic attack, while the pyridine portion (positions 2, 3, and 4) is more prone to nucleophilic attack. youtube.com

Electronic Effects of Halogen Substituents:

| Halogen | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Aromatic Ring |

| Fluorine (F) | Strong | Weak | Strongly Deactivating |

| Chlorine (Cl) | Strong | Weak | Strongly Deactivating |

| Bromine (Br) | Strong | Weak | Strongly Deactivating |

This table provides a generalized overview of the electronic effects of halogens.

In this compound, all three halogens are electron-withdrawing, which significantly deactivates the entire quinoline system towards electrophilic substitution. Conversely, this electron withdrawal enhances the susceptibility of the ring to nucleophilic attack.

Influence on Reaction Selectivity:

The positions of the halogens play a crucial role in directing incoming reagents:

The 2-Chloro Substituent: The chlorine atom at the 2-position strongly activates this position for nucleophilic aromatic substitution (SNAr). The chloro group is a good leaving group, and the adjacent nitrogen atom helps to stabilize the Meisenheimer-like intermediate formed during the attack of a nucleophile.

The 6-Fluoro Substituent: The highly electronegative fluorine atom at the 6-position exerts a strong -I effect, withdrawing electron density from the benzene ring. Its +M effect is weak. This deactivation will be most strongly felt at the ortho (5 and 7) and para (8) positions.

The 8-Bromo Substituent: The bromine atom at the 8-position also deactivates the benzene ring through its -I effect. Its position peri to the nitrogen atom can also lead to steric interactions that may influence the approach of reagents.

Predicted Reactivity:

Nucleophilic Aromatic Substitution: The most likely reaction to occur on this scaffold is the nucleophilic substitution of the chlorine atom at the 2-position. This position is highly activated towards such reactions. A wide range of nucleophiles (e.g., amines, alkoxides, thiols) would be expected to displace the chloride under relatively mild conditions.

Electrophilic Aromatic Substitution: Due to the strong deactivating nature of the three halogen substituents, electrophilic aromatic substitution would be very difficult and require harsh reaction conditions. If such a reaction were to occur, the site of substitution would be determined by the least deactivated position. The interplay of the directing effects of the existing halogens would need to be considered. The nitrogen atom in the quinoline ring also deactivates the ring towards electrophiles, particularly at the ortho and para positions of the pyridine ring.

Metal-Catalyzed Cross-Coupling Reactions: The bromo substituent at the 8-position and the chloro substituent at the 2-position are both suitable handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide variety of carbon-based substituents at these positions, providing a versatile method for further functionalization of the molecule. The relative reactivity of the C-Br and C-Cl bonds in these reactions would depend on the specific catalytic system employed, but generally, the C-Br bond is more reactive.

Advanced Research Applications of 8 Bromo 2 Chloro 6 Fluoroquinoline in Chemical Science

As a Versatile Chemical Building Block in Organic Synthesis

Synthesis of Complex Heterocyclic Systems and Polycyclic Aromatic Compounds

The inherent reactivity of 8-Bromo-2-chloro-6-fluoroquinoline provides a platform for the synthesis of more intricate heterocyclic structures. For instance, the reactive chloro and bromo positions can be sequentially or selectively functionalized. A plausible synthetic route could involve a Sonogashira coupling at the C8-bromo position with a terminal alkyne, followed by an intramolecular cyclization reaction to construct a fused heterocyclic system.

Furthermore, the dihalo-functionality allows for the creation of extended polycyclic aromatic systems through reactions like the Suzuki or Stille coupling. By reacting this compound with appropriate boronic acids or organostannanes, new carbon-carbon bonds can be formed, leading to the generation of larger, conjugated systems with potentially interesting photophysical properties.

| Reaction Type | Position | Potential Reagent | Product Class |

| Suzuki Coupling | C8-Br | Arylboronic acid | Aryl-substituted quinolines |

| Buchwald-Hartwig Amination | C2-Cl | Primary/Secondary Amine | 2-Aminoquinolines |

| Sonogashira Coupling | C8-Br | Terminal Alkyne | Alkynyl-substituted quinolines |

| Nucleophilic Aromatic Substitution | C2-Cl | Alkoxides, Thiolates | 2-Alkoxy/Thioalkoxy-quinolines |

Table 1: Potential Synthetic Transformations of this compound

Preparation of Advanced Organic Materials Precursors

The development of novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on the synthesis of highly conjugated molecules with tailored electronic properties. The this compound core can serve as a foundational unit for building such materials.

Through strategic cross-coupling reactions, electron-donating and electron-accepting moieties can be introduced at the bromo and chloro positions to create donor-acceptor type molecules. The fluorine substituent can further modulate the energy levels (HOMO/LUMO) of the resulting compounds, which is a critical factor in the performance of organic electronic devices. The ability to precisely tune these properties makes this compound a promising starting material for the synthesis of precursors for advanced organic materials.

Ligand Design for Metal Coordination Chemistry

The nitrogen atom within the quinoline (B57606) ring system of this compound provides a natural coordination site for metal ions. The substituents on the quinoline ring can significantly influence the coordination properties, such as the Lewis basicity of the nitrogen atom and the steric environment around the metal center.

Synthesis of Quinoline-Based Ligands and Their Metal Complexes

By modifying the this compound core, a variety of mono- and bidentate ligands can be synthesized. For example, nucleophilic substitution of the 2-chloro group with a molecule containing another donor atom, such as a pyridine (B92270) or an imidazole, could lead to the formation of a bidentate ligand. Subsequent reaction of these tailored ligands with various transition metals would yield a range of metal complexes with diverse geometries and electronic structures.

| Ligand Type | Synthetic Strategy | Potential Coordinating Atoms |

| Monodentate | Direct use of the quinoline N | N |

| Bidentate | Substitution at C2 with a donor group | N, N' or N, O or N, S |

| Tridentate | Further functionalization of a bidentate ligand | N, N', N'' or other combinations |

Table 2: Potential Ligand Designs from this compound

Investigation of Coordination Modes and Binding Affinities

The coordination behavior of ligands derived from this compound would be a subject of detailed investigation. Techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy would be employed to elucidate the precise coordination modes and determine the binding affinities of these ligands with different metal ions. The electronic effects of the fluorine and bromine substituents on the quinoline ring are expected to play a significant role in the stability and properties of the resulting metal complexes.

Applications in Catalysis (e.g., as Chiral Ligands, Photocatalysis)

Metal complexes featuring quinoline-based ligands have found widespread use in catalysis. By introducing chiral moieties to the this compound framework, it is possible to synthesize chiral ligands. The resulting chiral metal complexes could be explored as catalysts in asymmetric synthesis, a field of immense importance in the pharmaceutical and fine chemical industries.

Furthermore, the photophysical properties of metal complexes derived from these ligands could be harnessed in photocatalysis. The extended conjugation and the presence of heavy atoms like bromine could facilitate intersystem crossing, leading to the population of triplet states that are often crucial in photoredox catalytic cycles. The systematic modification of the ligand structure would allow for the tuning of the redox potentials and excited-state properties of the metal complexes, optimizing their performance in specific catalytic transformations.

Chemical Probes for Mechanistic Biological Investigations

The unique structural and electronic features of halogenated quinolines make them promising candidates for the development of chemical probes to investigate complex biological systems.

Quinoline derivatives are known to interact with various biological macromolecules, including DNA and enzymes, making them valuable tools for mechanistic studies. The planar aromatic structure of the quinoline ring facilitates intercalation into the DNA double helix, while the various substituents can form specific hydrogen bonds and other non-covalent interactions with the DNA base pairs and the sugar-phosphate backbone. researchgate.net The bromine and chlorine atoms in this compound, being good halogen bond donors, could potentially engage in specific interactions with the phosphate (B84403) groups or the heterocyclic bases of DNA.

Furthermore, substituted quinolines have been identified as inhibitors of various enzymes, often by competing with the natural substrate for binding to the active site. The diverse electronic nature of the bromo, chloro, and fluoro substituents on the quinoline core of this compound could lead to specific interactions within an enzyme's active site, providing a scaffold for the design of potent and selective enzyme inhibitors for research purposes. For instance, different halogen substitutions on related heterocyclic compounds have been shown to significantly influence their binding affinity and inhibitory activity against enzymes like lysyl-tRNA synthetase. acs.org

Table 1: Potential Interactions of this compound with Biological Macromolecules (Inferred from Analogs)

| Macromolecule | Potential Interaction Mode | Influencing Substituents | Potential Research Application |

|---|---|---|---|

| DNA | Intercalation, Groove Binding, Halogen Bonding | Planar Quinoline Ring, Bromo, Chloro Groups | Probing DNA structure and dynamics |

The inherent fluorescence of the quinoline nucleus provides a platform for the development of fluorescent probes. crimsonpublishers.com The photophysical properties of quinoline derivatives, such as their absorption and emission wavelengths, quantum yields, and lifetimes, are highly sensitive to their substitution pattern and the microenvironment. researchgate.netmdpi.com This sensitivity can be exploited to design probes that signal changes in their local environment, such as polarity, viscosity, or the presence of specific analytes.

By attaching a reactive group to the this compound scaffold, it could be transformed into an affinity label. This label could covalently bind to a target biomolecule within a complex biological mixture, allowing for its identification and characterization. The bromo or chloro substituents could potentially serve as sites for further functionalization to introduce such reactive groups. The development of quinoline-based fluorescent probes has been successful for detecting metal ions and for bio-imaging applications. crimsonpublishers.comrsc.orgnih.gov While no specific studies on this compound exist, the general principles of probe design suggest its potential in this area.

Table 2: Potential Fluorescent Probe Applications of this compound Derivatives

| Probe Type | Sensing Mechanism | Potential Target | Information Gained |

|---|---|---|---|

| Environment-sensitive Probe | Solvatochromism | Cellular compartments of varying polarity | Mapping cellular microenvironments |

Application in Optoelectronic Materials

The electron-deficient nature of the quinoline ring system, combined with the electronic effects of halogen substituents, makes this compound an interesting candidate for applications in optoelectronic materials. nih.gov

Quinoline derivatives are recognized for their electron-transporting capabilities and high thermal and chemical stability, which are desirable properties for materials used in Organic Light-Emitting Diodes (OLEDs). nih.gov The introduction of electron-withdrawing halogen atoms can further enhance the electron-accepting nature of the quinoline core, potentially improving electron injection and transport in OLED devices. Functionalized quinolines have been investigated as active layers in organic field-effect transistors (OFETs), demonstrating their charge-carrying potential. rsc.orgrsc.org

In the context of Dye-Sensitized Solar Cells (DSSCs), quinoline-based dyes can act as sensitizers, absorbing light and injecting electrons into the semiconductor's conduction band. ossila.com The tunable photophysical properties of substituted quinolines allow for the optimization of light absorption in the solar spectrum. While direct evidence for this compound in these applications is not available, the known properties of similar compounds suggest its potential as a building block for novel optoelectronic materials. researchgate.net

The development of novel fluorophores with specific and tunable photophysical properties is a continuous effort in materials science. The emission color and quantum yield of quinoline-based fluorophores can be precisely controlled by the introduction of various substituents. mdpi.com The combination of bromo, chloro, and fluoro atoms at the 8, 2, and 6 positions of the quinoline ring in this compound is expected to result in unique photophysical characteristics due to the interplay of their inductive and resonance effects.

Research on other halogenated aromatic compounds has shown that the type and position of the halogen atom can significantly influence the fluorescence properties. researchgate.net For instance, the heavy atom effect of bromine can enhance intersystem crossing, potentially leading to phosphorescence at room temperature, a desirable property for certain OLED applications. The systematic study of the photophysical properties of this compound and its derivatives could lead to the discovery of new fluorophores with tailored emission profiles for a range of applications, from bio-imaging to advanced materials.

Table 3: Predicted Photophysical Properties of this compound (Based on Analog Data)

| Property | Predicted Effect of Substituents | Potential Application |

|---|---|---|

| Absorption/Emission Wavelength | Blue-shifted emission compared to unsubstituted quinoline | Blue-emitting materials for OLEDs |

| Quantum Yield | Potentially moderate to high, tunable via further functionalization | Bright fluorescent labels |

| Stokes Shift | Expected to be significant, reducing self-quenching | Fluorescent probes and labels |

Future Research Trajectories and Unresolved Challenges for 8 Bromo 2 Chloro 6 Fluoroquinoline

Development of Green and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient synthetic routes to 8-bromo-2-chloro-6-fluoroquinoline and its derivatives is a critical area for future research. Traditional methods for synthesizing quinolines often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. mdpi.com Future efforts will likely focus on several key areas to address these limitations.

One promising avenue is the exploration of metal-free synthesis . Recent studies have demonstrated the potential of metal-free approaches for the synthesis of functionalized quinolines, avoiding the environmental and economic drawbacks associated with transition metal catalysts. researchgate.netnih.gov Research could focus on developing novel catalyst-free or organocatalytic methods for the construction of the this compound core.

The use of green catalysts and solvents is another vital trajectory. Catalysts like iron(III) chloride hexahydrate (FeCl3·6H2O) have been shown to be effective, inexpensive, and environmentally benign for the synthesis of quinoline (B57606) derivatives. mdpi.comnih.gov Furthermore, conducting reactions in water, a cheap, non-toxic, and non-flammable solvent, represents a significant step towards sustainability. mdpi.com Investigating the applicability of such catalysts and solvent systems for the synthesis of this compound could lead to more sustainable production methods.

Nanocatalyst-based synthesis also presents an exciting frontier. Nanocatalysts offer high surface area-to-volume ratios and unique catalytic properties, often leading to higher efficiency and selectivity in organic transformations. nih.gov Exploring the use of various nanocatalysts for the synthesis of halogenated quinolines could provide novel and efficient synthetic pathways.

| Green Synthesis Approach | Potential Advantages | Relevant Research Areas for this compound |

| Metal-Free Synthesis | Avoids toxic and expensive metal catalysts, simplifies purification. researchgate.netnih.gov | Development of organocatalytic or catalyst-free cyclization strategies. |

| Green Catalysts | Utilizes inexpensive, non-toxic, and readily available catalysts like FeCl3·6H2O. mdpi.comnih.gov | Screening of various green catalysts for the specific synthesis of the target compound. |

| Aqueous Synthesis | Employs water as a safe, cheap, and environmentally friendly solvent. mdpi.com | Optimization of reaction conditions for the synthesis in aqueous media. |

| Nanocatalysis | Offers high efficiency, selectivity, and potential for catalyst recycling. nih.gov | Exploration of different nanocatalyst systems for the construction of the quinoline core. |

Exploration of Unconventional Reactivity and Novel Transformations

The unique arrangement of bromo, chloro, and fluoro substituents on the quinoline core of this compound opens up a vast landscape for exploring unconventional reactivity and novel chemical transformations. The differential reactivity of the carbon-halogen bonds provides a key opportunity for selective functionalization.

A significant area for future research lies in the selective cross-coupling reactions . The bromo and chloro substituents at positions 8 and 2, respectively, are expected to exhibit different reactivities in palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings. This differential reactivity could be exploited for the stepwise and site-selective introduction of various aryl, alkyl, or alkynyl groups, leading to a diverse library of novel quinoline derivatives. The reactivity of a similar compound, 4-bromo-6-fluoroquinoline, which undergoes Pd-catalyzed coupling at the bromide position, supports this potential. nih.gov

Furthermore, the exploration of C-H activation reactions on the quinoline scaffold presents another exciting frontier. Direct functionalization of C-H bonds is a powerful and atom-economical strategy for creating complex molecules. Investigating the potential for regioselective C-H activation at various positions on the this compound ring could lead to the development of highly efficient and novel synthetic methodologies.

Advancements in High-Throughput Screening for Material Science Applications

The inherent electronic and photophysical properties of the quinoline scaffold make this compound a compelling candidate for the development of novel materials with applications in optoelectronics. Future research should leverage high-throughput screening (HTS) methodologies to rapidly assess the potential of its derivatives in material science.

Quinoline derivatives are known to be valuable components in organic light-emitting diodes (OLEDs) . nih.gov The electroluminescent properties of quinoline-based materials can be finely tuned by introducing different substituents. researchgate.netnih.gov HTS techniques could be employed to synthesize and screen a large library of this compound derivatives for their fluorescence quantum yields, emission wavelengths, and charge transport properties. This would accelerate the discovery of new and efficient emitters or host materials for OLEDs.

The development of novel organic semiconductors is another area where this compound could find application. The extended π-system of the quinoline ring, which can be further modulated through derivatization, is a key feature for charge transport. HTS could be used to evaluate the charge carrier mobility and other key semiconductor parameters of a wide range of derivatives.

Furthermore, the presence of multiple halogen atoms offers opportunities for creating complex molecular architectures through sequential cross-coupling reactions, leading to materials with tailored properties for applications in sensors, solar cells, and other electronic devices. eurekalert.orgyoutube.com

| Application Area | Key Properties to Screen | Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Fluorescence quantum yield, emission wavelength, charge transport. nih.gov | Core scaffold for new emitter or host materials. |

| Organic Semiconductors | Charge carrier mobility, on/off ratio, environmental stability. | Building block for novel semiconducting polymers or small molecules. |

| Sensors | Changes in fluorescence or electronic properties upon analyte binding. youtube.com | Precursor for functionalized sensory materials. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Property Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the research and development of this compound and its derivatives. These computational tools can be applied to predict reaction outcomes, design novel molecules with desired properties, and analyze complex datasets.

In Silico Property Design: AI and ML algorithms can be used to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. mdpi.comnih.gov These models can predict the material properties (e.g., fluorescence, conductivity) of virtual derivatives of this compound before they are synthesized. This in silico screening approach allows researchers to prioritize the most promising candidates for synthesis, saving time and resources. mdpi.comnih.govnih.gov

| AI/ML Application | Description | Potential Impact on this compound Research |

| Reaction Prediction | Models that predict the outcome of chemical reactions based on reactants and conditions. cam.ac.uk | Faster optimization of synthetic routes and prediction of product selectivity. researchgate.netchemeurope.com |

| In Silico Property Design | Algorithms that predict the physical and chemical properties of molecules. mdpi.comnih.gov | Rapid identification of derivatives with desirable material properties for targeted applications. mdpi.comnih.govnih.gov |

| Accelerated Discovery | Integrated systems that combine reaction prediction and property design for automated discovery cycles. nih.gov | Significant reduction in the time and cost of developing new materials based on the quinoline scaffold. |

常见问题

Q. What are the key structural features of 8-Bromo-2-chloro-6-fluoroquinoline, and how do they influence its reactivity?

The compound’s reactivity is governed by the electronic and steric effects of its substituents: bromine (Br) at position 8, chlorine (Cl) at position 2, and fluorine (F) at position 6. Bromine acts as an electron-withdrawing group (EWG), enhancing electrophilic substitution reactions at adjacent positions, while fluorine’s strong electronegativity polarizes the aromatic ring, directing further functionalization. Chlorine contributes steric bulk and moderate EW effects. These combined features increase stability against metabolic degradation and influence regioselectivity in cross-coupling reactions, such as Suzuki-Miyaura couplings .

Q. What are common synthetic routes for this compound?

A typical synthesis involves:

- Halogenation : Sequential halogenation of quinoline precursors. For example, fluorination via Balz-Schiemann reaction, followed by bromination using N-bromosuccinimide (NBS) under UV light.

- Chlorination : Direct chlorination at position 2 using POCl₃ or PCl₅ under reflux conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity. Yield optimization requires careful temperature control and inert atmospheres to prevent side reactions .

Q. How can the purity of this compound be determined analytically?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and carbons (δ 110–150 ppm) confirm structural integrity.

- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion peaks ([M+H]⁺ at m/z 274.42). Purity thresholds ≥95% are standard for pharmacological assays .

Advanced Research Questions

Q. How do the substituent positions of Br, Cl, and F affect biological activity compared to analogs?

Substituent positioning significantly alters bioactivity. For example:

- Antimicrobial Activity : Fluorine at position 6 enhances membrane permeability, while bromine at position 8 increases DNA gyrase inhibition. Chlorine at position 2 improves binding to hydrophobic enzyme pockets.

- Comparison with Analogs : 4-Chloro-8-fluoro-2-methylquinoline (Similarity Index: 0.94) shows lower activity due to reduced halogen interactions, whereas 6-Bromo-4-chloro-8-fluoroquinoline (Index: 0.86) exhibits higher cytotoxicity but poor solubility .

| Compound | Substituents | Key Biological Property | Similarity Index |

|---|---|---|---|

| This compound | Br (8), Cl (2), F (6) | Hypothesized antimicrobial | N/A |

| 4-Chloro-8-fluoro-2-methylquinoline | Cl (4), F (8), Me (2) | Moderate antimicrobial | 0.94 |

| 6-Bromo-4-chloro-8-fluoroquinoline | Br (6), Cl (4), F (8) | High cytotoxicity | 0.86 |

Q. What challenges arise in crystallizing this compound, and how can computational methods address them?

Halogen atoms (Br, Cl) introduce steric clashes and polymorphism risks. Strategies include:

- SHELX Refinement : Use SHELXL for high-resolution data (e.g., synchrotron sources) to model disordered halogen positions.

- DFT Calculations : Optimize crystal packing using Gaussian09 with B3LYP/6-31G* basis sets to predict stable polymorphs.

- Co-crystallization : Add small-molecule additives (e.g., acetic acid) to stabilize lattice interactions .

Q. How can contradictions in biological activity data across halogenated quinoline studies be resolved?

Contradictions often stem from varying assay conditions or substituent effects. Methodological solutions:

- Triangulation : Combine data from enzyme inhibition (IC₅₀), MIC assays, and molecular docking (AutoDock Vina) to validate mechanisms.

- Meta-analysis : Compare substituent contributions using QSAR models (e.g., CoMFA) to isolate electronic vs. steric effects.

- Replication : Standardize protocols (e.g., CLSI guidelines) for antimicrobial testing to minimize inter-lab variability .

Key Takeaways

- Structural Insights : Halogen positioning dictates electronic and steric profiles, influencing reactivity and bioactivity.

- Methodological Rigor : Combine crystallography (SHELX), computational modeling, and standardized assays to resolve data inconsistencies.

- Biological Optimization : Prioritize fluorine at position 6 and bromine at position 8 for enhanced antimicrobial activity and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息